2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide 2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14788542
InChI: InChI=1S/C21H20BrN3O2/c1-27-12-11-24-10-8-17-18(3-2-4-19(17)24)23-21(26)14-25-9-7-15-5-6-16(22)13-20(15)25/h2-10,13H,11-12,14H2,1H3,(H,23,26)
SMILES:
Molecular Formula: C21H20BrN3O2
Molecular Weight: 426.3 g/mol

2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

CAS No.:

Cat. No.: VC14788542

Molecular Formula: C21H20BrN3O2

Molecular Weight: 426.3 g/mol

* For research use only. Not for human or veterinary use.

2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide -

Specification

Molecular Formula C21H20BrN3O2
Molecular Weight 426.3 g/mol
IUPAC Name 2-(6-bromoindol-1-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide
Standard InChI InChI=1S/C21H20BrN3O2/c1-27-12-11-24-10-8-17-18(3-2-4-19(17)24)23-21(26)14-25-9-7-15-5-6-16(22)13-20(15)25/h2-10,13H,11-12,14H2,1H3,(H,23,26)
Standard InChI Key IRUFVEFCNDHSJR-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)Br

Introduction

Synthesis of Indole-Based Compounds

The synthesis of indole-based compounds often involves the use of 6-bromoindole as a starting material. For example, the synthesis of 2-(6-bromo-1H-indol-1-yl)acetic acid involves alkylation of 6-bromoindole with bromoacetic ester followed by hydrolysis .

Synthesis Steps for Similar Compounds:

  • Alkylation: 6-bromoindole is alkylated with a suitable reagent to introduce a functional group.

  • Hydrolysis: The ester group is hydrolyzed to form an acid.

  • Amidation: The acid is then converted into an amide by reaction with an amine.

Biological Activities of Indole-Based Compounds

Indole-based compounds have been extensively studied for their biological activities:

  • Anticancer Activity: Compounds like N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have shown potent anti-proliferative activity against various cancer cell lines .

  • Antimicrobial Activity: Some indole derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Compound TypeBiological ActivityTarget Cells/Pathogens
Indole DerivativesAnticancerHuman cancer cell lines
Indole DerivativesAntimicrobialBacterial and fungal species

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator